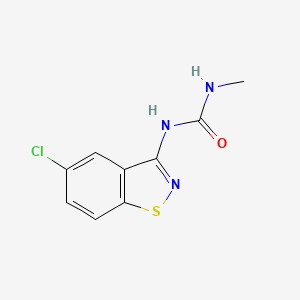
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a chloro substituent at the 5-position of the benzothiazole ring and a methylurea group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea typically involves the reaction of 5-chloro-1,2-benzothiazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chloro-1,2-benzothiazole and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea involves its interaction with specific molecular targets. The chloro substituent and the benzothiazole ring play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea can be compared with other similar compounds, such as:
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea: The presence of a propyl group can lead to differences in solubility and interaction with molecular targets.
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea: The tert-butyl group introduces steric hindrance, potentially altering the compound’s properties.
Eigenschaften
CAS-Nummer |
105734-60-9 |
|---|---|
Molekularformel |
C9H8ClN3OS |
Molekulargewicht |
241.70 g/mol |
IUPAC-Name |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-methylurea |
InChI |
InChI=1S/C9H8ClN3OS/c1-11-9(14)12-8-6-4-5(10)2-3-7(6)15-13-8/h2-4H,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
VRTJKHOXONANGC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
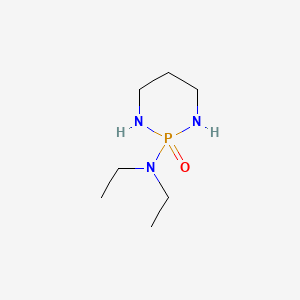

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)


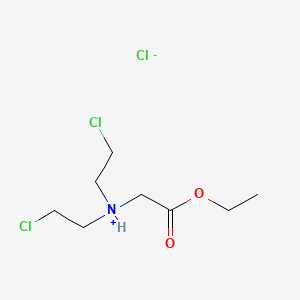

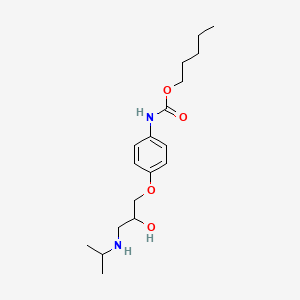
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
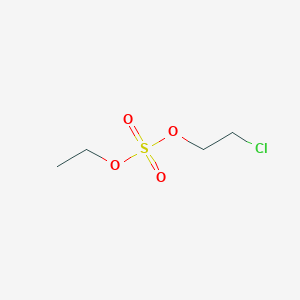
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
